3-O-Methylfluorescein

Descripción general

Descripción

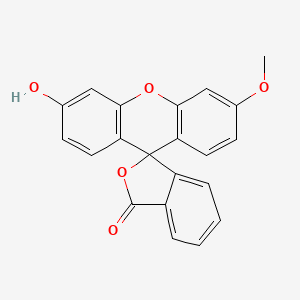

3-O-Methylfluorescein is a fluorescent compound widely used in biochemical and pharmacological research. It is a derivative of fluorescein, a synthetic organic compound that exhibits intense fluorescence. The addition of a methyl group at the 3-position of the fluorescein molecule enhances its stability and fluorescence properties, making it a valuable tool in various scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Methylfluorescein typically involves the methylation of fluorescein. One common method is the reaction of fluorescein with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions: 3-O-Methylfluorescein undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the fluorescence properties of the compound.

Substitution: The methyl group at the 3-position can be substituted with other functional groups to create new derivatives with unique properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a range of functionalized fluorescein compounds .

Aplicaciones Científicas De Investigación

3-O-Methylfluorescein has a wide range of applications in scientific research:

Chemistry: It is used as a fluorescent probe to study chemical reactions and molecular interactions.

Biology: The compound is employed in fluorescence microscopy and flow cytometry to label and visualize biological samples.

Medicine: In pharmacological studies, this compound serves as a substrate to investigate enzyme activities and drug interactions.

Mecanismo De Acción

The mechanism of action of 3-O-Methylfluorescein involves its interaction with specific molecular targets. In biochemical assays, the compound acts as a substrate for enzymes such as cytochrome P450 isozymes. The enzymatic conversion of this compound to its fluorescent product allows researchers to measure enzyme activity and study drug interactions. The fluorescence properties of the compound are exploited to monitor these biochemical processes in real-time .

Comparación Con Compuestos Similares

Fluorescein: The parent compound of 3-O-Methylfluorescein, widely used in various fluorescence applications.

3-Cyano-7-ethoxycoumarin: Another fluorescent compound used as a probe in biochemical assays.

7-Methoxy-4-methylcoumarin: A fluorescent substrate for enzyme assays.

Uniqueness: this compound is unique due to its enhanced stability and fluorescence properties compared to its parent compound, fluorescein. The addition of the methyl group at the 3-position not only improves its fluorescence intensity but also makes it more resistant to photobleaching, making it a more reliable tool in long-term experiments .

Actividad Biológica

3-O-Methylfluorescein (3-OMF) is a fluorogenic compound widely used in biochemical assays, particularly as a substrate for phosphatases. Its biological activity is characterized by its ability to serve as a fluorescent marker in various enzymatic reactions, enabling the study of enzyme kinetics and cellular processes. This article provides a detailed overview of the biological activity of 3-OMF, supported by data tables and research findings.

This compound is a derivative of fluorescein, distinguished by a methyl group at the 3-position of the phenolic ring. Its chemical structure allows for efficient fluorescence upon enzymatic hydrolysis, making it an ideal substrate for studying phosphatase activity.

The primary biological activity of 3-OMF involves its use as a substrate for phosphatases, which catalyze the removal of phosphate groups from various biomolecules. Upon hydrolysis, 3-OMF releases a fluorescent product that can be quantified using fluorescence spectroscopy. This property has been exploited in various studies to assess enzyme kinetics and inhibition.

Enzymatic Activity

A study demonstrated that this compound phosphate (3-OMFP), a phosphorylated form of 3-OMF, serves as a highly specific substrate for plasma membrane Ca²⁺-ATPases. The hydrolysis of 3-OMFP was shown to be influenced by calcium concentration and phosphatidylserine, with competitive inhibition observed from p-nitrophenyl phosphate and ATP at varying concentrations .

Phosphatase Activity Assays

In a droplet-based microfluidic chip study, researchers utilized 3-OMFP to analyze phosphatase activity with high sensitivity. The fluorescence intensity correlated with enzyme concentration, allowing for precise measurements of enzymatic activity in real-time . The results highlighted the utility of 3-OMFP in high-throughput screening applications.

Case Studies

- Cellular Uptake Studies : Research involving harmful algal blooms utilized 3-OMFP to measure phosphate uptake kinetics in different species of phytoplankton. The study found that varying concentrations of 3-OMFP could effectively assess the physiological responses of these organisms to nutrient availability .

- Microfluidic Applications : A recent investigation employed 3-OMFP in microfluidic systems to evaluate dual specificity phosphatase (DUSP22) activity. The study established a direct relationship between DUSP22 concentration and fluorescence intensity, confirming the substrate's effectiveness in detecting enzyme activity under controlled conditions .

Data Tables

Propiedades

IUPAC Name |

3'-hydroxy-6'-methoxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O5/c1-24-13-7-9-17-19(11-13)25-18-10-12(22)6-8-16(18)21(17)15-5-3-2-4-14(15)20(23)26-21/h2-11,22H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXNYSZNOWTPLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)O)C5=CC=CC=C5C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593129 | |

| Record name | 3'-Hydroxy-6'-methoxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65144-30-1 | |

| Record name | 3'-Hydroxy-6'-methoxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.